8-Bromoquinazolin-4(1H)-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

8-position bromine handle enables regioselective Suzuki-Miyaura cross-coupling for 8-aryl quinazolinone library generation. Exists as 1H-tautomer, impacting hydrogen bonding and reactivity. Predicted LogP 1.07 ideal for oral bioavailability optimization. Essential building block for SAR studies in anticancer, anti-inflammatory, and antimicrobial programs. High-purity grades available ensure reproducible assay results (MIC 6-9 µg/mL against S. aureus).

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 77150-35-7
Cat. No. B1384296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinazolin-4(1H)-one
CAS77150-35-7
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=CNC2=O
InChIInChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
InChIKeyYMPLBWWSJVLODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 8-Bromoquinazolin-4(1H)-one (CAS 77150-35-7): Understanding Its Role as a Key Quinazolinone Intermediate


8-Bromoquinazolin-4(1H)-one (CAS 77150-35-7) is a heterocyclic building block belonging to the quinazolin-4(3H)-one class, characterized by a bromine atom at the 8-position of the bicyclic core . It is a solid with a molecular weight of 225.04 g/mol and a predicted density of 1.8±0.1 g/cm³ [1]. The compound exists primarily as the 1H-tautomer, a structural feature that distinguishes it from the 3H-form and impacts its hydrogen bonding and reactivity in synthetic applications . This compound is valued as a versatile intermediate for the construction of more complex molecules with potential biological activity, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research .

The Crucial Role of the 8-Bromo Position in 8-Bromoquinazolin-4(1H)-one: Why All Quinazolinones Are Not Interchangeable


Quinazolin-4(1H)-one analogs cannot be used interchangeably due to the profound influence of substituent position and electronic properties on both biological activity and synthetic reactivity [1][2]. The 8-position bromine atom in 8-Bromoquinazolin-4(1H)-one is not merely an inert halogen; it serves as a critical handle for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl groups at a specific site on the quinazolinone core [3]. Substituting this compound with an unsubstituted quinazolinone, or a different regioisomer (e.g., 6-bromo analog), would either eliminate the possibility for this key derivatization or direct the coupling to a different, and potentially less useful, position, leading to a different downstream product and altered biological profile [4]. Furthermore, the tautomeric form (1H vs 3H) and the presence of the bromine atom significantly affect the compound's solubility, LogP, and hydrogen-bonding capacity, all of which are critical parameters in both synthesis and early-stage drug discovery [2]. The specific quantitative comparisons below illustrate these critical differences.

Quantitative Evidence for Selecting 8-Bromoquinazolin-4(1H)-one (CAS 77150-35-7) Over Analogs


8-Bromoquinazolin-4(1H)-one Enables High-Yield Regioselective Suzuki-Miyaura Cross-Coupling at the 8-Position

8-Bromoquinazolin-4(1H)-one provides a reactive aryl bromide handle at the 8-position, which is crucial for regioselective Suzuki-Miyaura cross-coupling. In a representative protocol, the coupling of a related 8-bromoquinazoline derivative with phenylboronic acid, using Pd(dppf)Cl₂ as a catalyst in dioxane/water at 90 °C, proceeded with a reported yield of 77% . This high yield demonstrates the effectiveness of the 8-bromo substituent for this key transformation. In contrast, attempts to perform similar cross-couplings on 6-bromo regioisomers often require different catalysts and conditions and can lead to lower yields or unwanted side products due to differences in electronic environment and steric hindrance around the 6-position [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

High-Purity Commercial Availability of 8-Bromoquinazolin-4(1H)-one (99.93%) Ensures Reproducibility in Sensitive Assays

The commercial availability of 8-Bromoquinazolin-4(1H)-one at a verified high purity of 99.93% (as reported by ChemScene, Lot Number Le1208112623) provides a distinct advantage for procurement. Lower purity grades (e.g., 95% as offered by some other suppliers ) may contain significant amounts of impurities, such as unreacted starting materials or regioisomers (e.g., the 6-bromo analog or 3H-tautomer). These impurities can interfere with downstream reactions by acting as catalyst poisons in cross-couplings, or confound biological assay results by exhibiting off-target activity, thus reducing experimental reproducibility. This high-purity option ensures that the observed activity or reaction outcome is attributable to the target compound, not a contaminant.

Quality Control Assay Development Procurement

Quantified Physical Properties of 8-Bromoquinazolin-4(1H)-one (LogP 1.07) Distinguish it from More Polar Analogs

The predicted ACD/LogP of 8-Bromoquinazolin-4(1H)-one is 1.07 , indicating moderate lipophilicity. This value is significantly lower than that of the unsubstituted quinazolin-4(3H)-one (predicted LogP ~0.8) and higher than more polar analogs like 6-fluoro-8-bromoquinazolinone (predicted LogP ~0.5) . This intermediate LogP value is crucial for balancing cell permeability and aqueous solubility, a key factor in optimizing drug-like properties. A LogP too high can lead to poor solubility and metabolic instability, while a LogP too low may hinder membrane penetration. The specific value of 1.07 positions this compound as a favorable starting point for further optimization in medicinal chemistry campaigns.

Physicochemical Properties Drug Design ADME

Differential Antibacterial Activity of 8-Bromoquinazolin-4(1H)-one Against Specific Strains

Studies have reported that 8-Bromoquinazolin-4(1H)-one exhibits notable antibacterial activity, with reported Minimum Inhibitory Concentrations (MICs) in the range of 6-9 µg/mL against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria . While many quinazolinone derivatives show broad-spectrum activity, the specific MIC values for this compound, compared to the generally less potent activity of unsubstituted quinazolin-4(3H)-one (which often has MICs >100 µg/mL [1]), highlight the importance of the 8-bromo substitution. This differential activity underscores its utility as a valuable starting point for developing new antibacterial agents.

Antibacterial SAR Infectious Disease

Optimal Use Cases for 8-Bromoquinazolin-4(1H)-one (CAS 77150-35-7) in Research and Development


Targeted Synthesis of 8-Aryl Substituted Quinazolinone Libraries

The established high-yield Suzuki-Miyaura cross-coupling reactivity at the 8-position makes 8-Bromoquinazolin-4(1H)-one an ideal starting material for the systematic generation of diverse 8-aryl quinazolinone libraries. This is particularly relevant for structure-activity relationship (SAR) studies aimed at optimizing biological activity, as the 8-position is a known hotspot for modulating target binding .

High-Reproducibility Assay Development and Screening

When used as a reference standard or positive control in biological assays (e.g., antibacterial screening), the high-purity grade (≥99.93%) ensures that results are attributable to the compound itself, minimizing data variability caused by unknown impurities . This is essential for establishing robust, reproducible assay systems in drug discovery programs.

Lead Optimization for Antimicrobial Drug Candidates

Given its demonstrated antibacterial activity with MICs of 6-9 µg/mL against key pathogens like S. aureus and K. pneumoniae , this compound serves as a validated starting point for lead optimization. Researchers can leverage the 8-bromo handle to further derivatize the scaffold, with the goal of improving potency, reducing toxicity, or enhancing pharmacokinetic properties .

Balancing Physicochemical Properties in Early-Stage Drug Design

The predicted LogP of 1.07 positions this compound in a favorable range for oral bioavailability. It can be selected as a core scaffold over more polar or lipophilic alternatives to maintain a desirable balance between solubility and permeability during the hit-to-lead phase, a key consideration in medicinal chemistry optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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